molecular formula C66H83N15O21 B8236779 Tat-beclin 1

Tat-beclin 1

Cat. No.: B8236779
M. Wt: 1422.5 g/mol
InChI Key: QQPORJWPQLZFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tat-beclin 1 is a synthetic peptide derived from the autophagy protein beclin 1. It is known for its potent ability to induce autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis and defense against various diseases. The peptide is composed of 31 amino acids and includes a sequence from the human immunodeficiency virus (HIV)-1 Tat protein, which facilitates its entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tat-beclin 1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Tat-beclin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not form additional chemical products but induces autophagic processes within cells .

Scientific Research Applications

Tat-beclin 1 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.

    Biology: Investigated for its role in inducing autophagy, a process that helps in the degradation of damaged cellular components.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and infectious diseases. .

Mechanism of Action

Tat-beclin 1 exerts its effects by binding to and activating beclin 1, a key protein in the autophagy pathway. Beclin 1 is part of the class III phosphatidylinositol-3-kinase (PI3K) complex, which is essential for the nucleation of autophagic vesicles. By activating beclin 1, this compound promotes the formation of autophagosomes, which engulf and degrade damaged cellular components. This process helps in maintaining cellular homeostasis and protecting against various diseases .

Comparison with Similar Compounds

Tat-beclin 1 is unique in its ability to specifically induce autophagy through the activation of beclin 1. Similar compounds include:

This compound stands out due to its specific mechanism of action and its potential therapeutic applications in a wide range of diseases.

Properties

IUPAC Name

4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPORJWPQLZFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83N15O21
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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